Crystal structure and physical properties of 4-(Bromomethyl)-2-(tert-butyl)thiazole
Crystal structure and physical properties of 4-(Bromomethyl)-2-(tert-butyl)thiazole
An In-depth Technical Guide to 4-(Bromomethyl)-2-(tert-butyl)thiazole: Structure, Properties, and Synthetic Utility for Drug Discovery
Authored by a Senior Application Scientist
Foreword: The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This guide focuses on a particularly valuable, yet sparsely documented, derivative: 4-(Bromomethyl)-2-(tert-butyl)thiazole. The presence of a reactive bromomethyl handle and a sterically influential tert-butyl group makes this compound a highly versatile building block for creating novel molecular architectures. This document provides a comprehensive overview of its anticipated chemical properties, a proposed synthetic pathway, and a detailed discussion of its potential in modern drug development, framed from the perspective of practical application and experimental design.
Molecular Structure and Physicochemical Profile
4-(Bromomethyl)-2-(tert-butyl)thiazole is an organic compound featuring a central thiazole ring. This five-membered heterocycle, containing both sulfur and nitrogen, is substituted at the 2-position with a bulky tert-butyl group and at the 4-position with a reactive bromomethyl group.[3] The tert-butyl group is a common feature in medicinal chemistry, often introduced to enhance metabolic stability or to provide a specific steric profile for binding to a biological target. The bromomethyl group is the primary site of reactivity, serving as a potent electrophile for the introduction of a wide array of functional groups.[3]
Predicted and Known Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, we can compile a profile from supplier information and computational predictions. This data is crucial for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source / Method |
| CAS Number | 1375091-09-0 | BLDpharm[4] |
| Molecular Formula | C₈H₁₂BrNS | Calculation |
| Molecular Weight | 234.16 g/mol | Calculation |
| IUPAC Name | 4-(bromomethyl)-2-tert-butyl-1,3-thiazole | IUPAC Nomenclature |
| Monoisotopic Mass | 232.99283 Da | Predicted (PubChemLite) |
| XlogP (predicted) | 3.7 | Predicted (PubChemLite)[5] |
| Appearance | Colorless to yellow liquid or solid | Typical for similar compounds[6] |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Inferred from structure |
Spectroscopic Signature Analysis
The structural features of 4-(Bromomethyl)-2-(tert-butyl)thiazole give rise to a predictable spectroscopic fingerprint, essential for its identification and characterization.
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¹H NMR: The spectrum is expected to be relatively simple. Key signals would include a singlet for the nine equivalent protons of the tert-butyl group (approx. δ 1.4 ppm), a singlet for the two protons of the bromomethyl group (approx. δ 4.5-4.7 ppm), and a singlet for the single proton on the thiazole ring at the 5-position (approx. δ 7.2-7.5 ppm).
-
¹³C NMR: Distinct signals would be anticipated for the quaternary carbon and methyl carbons of the tert-butyl group, the bromomethyl carbon, and the three carbons of the thiazole ring.
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Mass Spectrometry (MS): The ESI-MS spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Purification
While specific literature detailing the synthesis of 4-(Bromomethyl)-2-(tert-butyl)thiazole is scarce, a robust synthetic route can be proposed based on well-established thiazole chemistry, primarily the Hantzsch thiazole synthesis, followed by selective bromination.
Proposed Synthetic Pathway
The most logical approach involves a two-step process: first, the formation of the 2-(tert-butyl)-4-methylthiazole core, and second, the selective free-radical bromination of the methyl group.
Caption: Proposed two-step synthesis of 4-(Bromomethyl)-2-(tert-butyl)thiazole.
Causality Behind Experimental Choices:
-
Hantzsch Synthesis: This is the classical and most reliable method for constructing the thiazole ring.[1] It involves the condensation of a thioamide (pivalothioamide) with an α-haloketone (chloroacetone). The reaction is typically high-yielding and regioselective.
-
Wohl-Ziegler Bromination: For the second step, a free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide (BPO) is the method of choice.[3] This technique is highly selective for the allylic/benzylic position (in this case, the methyl group attached to the aromatic thiazole ring), preventing bromination of the thiazole ring itself. Carbon tetrachloride is a traditional solvent, though safer alternatives like acetonitrile or cyclohexane should be considered.[3]
Experimental Protocol: Synthesis and Purification
Step 1: Synthesis of 2-(tert-butyl)-4-methylthiazole
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To a solution of pivalothioamide (1 equivalent) in ethanol, add chloroacetone (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-(tert-butyl)-4-methylthiazole.
Step 2: Synthesis of 4-(Bromomethyl)-2-(tert-butyl)thiazole
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Dissolve 2-(tert-butyl)-4-methylthiazole (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Reflux the mixture under inert atmosphere, using a light source to facilitate initiation if necessary, for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield the final product.
Crystal Structure Analysis: A Methodological Approach
While a published crystal structure for 4-(Bromomethyl)-2-(tert-butyl)thiazole was not identified, determining its three-dimensional structure is paramount for structure-based drug design. A detailed understanding of its solid-state conformation and intermolecular interactions provides a rational basis for designing molecules with improved binding affinity and pharmacokinetic properties.[7][8]
Workflow for Single-Crystal X-ray Diffraction
The established workflow for determining the crystal structure of a small organic molecule like this is a self-validating system, ensuring data integrity from crystal to final structure.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.[8]
Protocol Justification:
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Crystal Growth: The goal is to obtain a single, high-quality crystal free of defects.[8] Slow evaporation of a saturated solution in a mixed solvent system (e.g., hexane/ethyl acetate) is often a successful starting point. The choice of solvent is critical as it influences crystal packing.
-
Data Collection: A modern diffractometer using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. The crystal is cooled (typically to 100 K) to minimize thermal motion, resulting in higher quality data.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to determine precise atomic positions, bond lengths, and angles.[9]
Reactivity and Applications in Drug Development
The synthetic value of 4-(Bromomethyl)-2-(tert-butyl)thiazole lies almost entirely in the reactivity of the bromomethyl group.[3] As a potent electrophile, it is readily susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of diverse functionalities. This makes it an ideal scaffold for building libraries of compounds for biological screening.[3]
Key Synthetic Transformations
The bromomethyl handle can be converted into a variety of other functional groups, each opening up new avenues for drug design. Thiazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7][10][11]
Caption: Key nucleophilic substitution reactions of the bromomethyl group.
Strategic Applications in Medicinal Chemistry:
-
Enzyme Inhibitors: The thiazole core can be elaborated with functional groups designed to interact with the active site of an enzyme. For instance, attaching a carboxylic acid or a primary amine can form key hydrogen bonds or salt bridges. Thiazole derivatives have been successfully developed as inhibitors of human dihydroorotate dehydrogenase (HsDHODH), a target for autoimmune diseases.[7][12]
-
Receptor Ligands: By appending different aromatic or heterocyclic groups, molecules can be synthesized to target specific receptors. The tert-butylthiazole moiety can serve as a core scaffold, with the appended groups modulating selectivity and affinity.[3]
-
Anticancer Agents: Many potent anticancer agents feature a thiazole ring.[10][13] The ability to easily generate a library of derivatives from 4-(Bromomethyl)-2-(tert-butyl)thiazole makes it an excellent starting point for screening campaigns against cancer cell lines.
Conclusion and Future Outlook
4-(Bromomethyl)-2-(tert-butyl)thiazole represents a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed experimental characterization is not yet prevalent in the public domain, its synthesis is feasible through established methods, and its reactivity is predictable and highly useful. The combination of a stable, sterically defined core with a reactive functional handle allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents. Future research should focus on the full experimental characterization of this compound, including a definitive single-crystal X-ray structure, and the exploration of its derivatives in a wide range of biological assays to unlock its full therapeutic potential.
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